molecular formula C19H23BO2 B1373123 2-(3-Benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1073355-05-1

2-(3-Benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1373123
CAS No.: 1073355-05-1
M. Wt: 294.2 g/mol
InChI Key: VNZSTZMLJUPNQM-UHFFFAOYSA-N
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Description

2-(3-Benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of 2-(3-Benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 3-Benzylphenylboronic acid pinacol ester, is the carbon atoms in organic compounds during carbon-carbon bond forming reactions . This compound is a boron reagent used in Suzuki–Miyaura (SM) cross-coupling reactions .

Mode of Action

The 3-Benzylphenylboronic acid pinacol ester interacts with its targets through a process called transmetalation . In this process, the boron atom in the ester transfers the organic group it is bonded to, to a metal catalyst, typically palladium . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The biochemical pathway primarily affected by 3-Benzylphenylboronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the coupling of two organic groups, one attached to boron and the other to a halogen, to form a new carbon-carbon bond . The downstream effect of this pathway is the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that the compound is susceptible to hydrolysis, especially at physiological ph .

Result of Action

The result of the action of 3-Benzylphenylboronic acid pinacol ester is the formation of a new carbon-carbon bond . This enables the synthesis of complex organic compounds from simpler precursors . The compound’s action is crucial in organic synthesis, particularly in the pharmaceutical industry where it aids in the creation of a wide range of medicinal compounds .

Action Environment

The action of 3-Benzylphenylboronic acid pinacol ester is influenced by environmental factors such as pH. The rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromobenzylbenzene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction conditions include heating the mixture to around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation helps in scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in oxidation and substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the boron atom.

    Substitution: Nucleophiles such as amines or alcohols can react with the boron center under mild conditions.

Major Products

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Conversion to boronic acids or esters.

    Substitution: Formation of boronate esters or amides.

Scientific Research Applications

2-(3-Benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in various fields of scientific research:

    Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.

    Biology: In the development of fluorescent probes and sensors for biological imaging.

    Medicine: In the synthesis of pharmaceutical intermediates and active compounds.

    Industry: In the production of polymers and advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid
  • 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
  • 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(3-Benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its enhanced stability and reactivity compared to other boronic esters. Its benzyl group provides additional steric hindrance, which can influence the selectivity and yield of reactions.

Biological Activity

2-(3-Benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including its antibacterial effects and mechanisms of action.

  • Molecular Formula : C17H26BNO4S
  • Molecular Weight : 351.27 g/mol
  • Appearance : Colorless to light yellow liquid
  • Purity : >97% (GC) .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of boron-containing compounds similar to this compound. For instance, compounds with similar structural motifs have been tested against multidrug-resistant (MDR) pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA).

  • Mechanism of Action : These compounds often target bacterial division proteins like FtsZ, which are crucial for bacterial cell division. This mechanism has been shown to be effective against various gram-positive bacteria .

Case Studies and Research Findings

  • Study on FtsZ-targeting Agents :
    • A series of novel compounds were synthesized and tested for their ability to inhibit FtsZ. Among them, a compound structurally related to this compound exhibited significant antibacterial activity superior to traditional antibiotics like ciprofloxacin and erythromycin .
    • The structure-activity relationship (SAR) studies indicated that modifications in the benzyl group could enhance antibacterial potency.
  • Evaluation of Biological Activities :
    • In vitro assays demonstrated that derivatives of this compound showed promising results against various bacterial strains. The most potent derivatives were those that effectively bound to the active site of FtsZ .

Data Summary

Compound NameTarget PathogenMechanism of ActionPotency Comparison
A14MRSAFtsZ InhibitionSuperior to ciprofloxacin
B16VRSAFtsZ InhibitionComparable to linezolid

Safety and Handling

The compound exhibits certain hazards as indicated by its safety data sheet:

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) .
  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Properties

IUPAC Name

2-(3-benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BO2/c1-18(2)19(3,4)22-20(21-18)17-12-8-11-16(14-17)13-15-9-6-5-7-10-15/h5-12,14H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZSTZMLJUPNQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674675
Record name 2-(3-Benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073355-05-1
Record name 2-(3-Benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Benzylphenylboronic acid pinacol ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,3-Dimethyl-2-acetyloxirane
3,3-Dimethyl-2-acetyloxirane
2-(3-Benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
3,3-Dimethyl-2-acetyloxirane
3,3-Dimethyl-2-acetyloxirane
2-(3-Benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
3,3-Dimethyl-2-acetyloxirane
3,3-Dimethyl-2-acetyloxirane
2-(3-Benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
3,3-Dimethyl-2-acetyloxirane
3,3-Dimethyl-2-acetyloxirane
2-(3-Benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
3,3-Dimethyl-2-acetyloxirane
3,3-Dimethyl-2-acetyloxirane
2-(3-Benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
3,3-Dimethyl-2-acetyloxirane
3,3-Dimethyl-2-acetyloxirane
2-(3-Benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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